1-ethyl-3-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine
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Overview
Description
1-ethyl-3-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . Another approach is the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles . These reactions typically occur under mild conditions and offer high yields.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand to catalyze the dehydrogenative coupling reactions of 1,3-diols with arylhydrazines . This method is advantageous due to its high selectivity and wide substrate scope, with only water and hydrogen gas as byproducts.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reductive amination is a common method used in the synthesis of pyrazole derivatives.
Substitution: The compound can participate in substitution reactions, such as N-arylation with aryl halides in the presence of copper powder.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine monohydrochloride for condensation reactions, and aryl halides for substitution reactions. Reaction conditions are typically mild, with reactions occurring at room temperature or under slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions are various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
1-ethyl-3-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its target enzymes or receptors, leading to the inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application of the compound, such as its use as an enzyme inhibitor or antifungal agent.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine: This compound shares a similar pyrazole core structure but lacks the ethyl and additional methyl groups.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with different substituents, used in drug discovery.
Uniqueness
1-ethyl-3-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is unique due to its specific combination of ethyl, methyl, and trifluoromethyl groups attached to the pyrazole ring
Properties
Molecular Formula |
C12H16F3N5 |
---|---|
Molecular Weight |
287.28 g/mol |
IUPAC Name |
1-ethyl-3-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H16F3N5/c1-4-20-7-10(8(2)17-20)16-5-9-6-19(3)18-11(9)12(13,14)15/h6-7,16H,4-5H2,1-3H3 |
InChI Key |
OFDUTCVFNLQTNF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=CN(N=C2C(F)(F)F)C |
Origin of Product |
United States |
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